Benalaxyl

Overview

Description

Benalaxyl is a phenylamide fungicide widely used to control Oomycetes, particularly fungi of the family Peronosporaceae, Phythophthora plasmopara, and Pythium species . It is known for its systemic action and is used in various crops such as grapes, tomatoes, hops, lettuce, peppers, potatoes, tobacco, onions, strawberries, sunflowers, soybeans, turf, ornamentals, and flowers . This compound acts by inhibiting RNA polymerization (polymerase complex I) .

Mechanism of Action

Target of Action

Benalaxyl, a phenylamide fungicide, primarily targets the mycelial growth of fungi and the germination of zoospores . It is particularly effective against Oomycetes, a group of organisms that includes major plant pathogens .

Mode of Action

This compound operates by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA (rRNA) in fungi . By blocking this enzyme, this compound disrupts the production of proteins essential for fungal growth and reproduction, thereby inhibiting the mycelial growth of fungi and the germination of zoospores .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of rRNA, a critical component of the protein synthesis machinery in cells . By inhibiting RNA polymerase I, this compound disrupts this pathway, leading to a decrease in protein production and ultimately inhibiting the growth and reproduction of the fungi .

Pharmacokinetics

This compound is characterized by a low aqueous solubility and is quite volatile . It is non-mobile, moderately persistent in soil systems but may be persistent in water systems . These properties influence its distribution and persistence in the environment, as well as its bioavailability to target organisms .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and reproduction. This is achieved by disrupting protein synthesis, which is essential for the growth and reproduction of fungi . As a result, this compound effectively controls diseases caused by Oomycetes, such as downy mildew and late blight .

Action Environment

The action of this compound can be influenced by various environmental factors. Its low aqueous solubility and volatility suggest that it can be easily transported in the environment, potentially affecting non-target organisms . Moreover, its persistence in soil and water systems indicates that it can remain active for extended periods, thereby prolonging its effects . .

Biochemical Analysis

Biochemical Properties

It is known that Benalaxyl is rapidly metabolized and excreted in rats . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are largely related to its fungicidal properties. By inhibiting the growth of fungi and the germination of zoospores, this compound can influence cell function in these organisms

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly metabolized and excreted in rats , suggesting that its effects may be short-lived. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

It is known that this compound is rapidly metabolized and excreted in rats , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl involves the reaction of 2,6-dimethylphenylamine with phenylacetyl chloride to form N-(2,6-dimethylphenyl)-N-phenylacetylamine. This intermediate is then reacted with methyl chloroformate to yield this compound . The reaction conditions typically involve the use of organic solvents such as acetone and n-hexane, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced chromatographic techniques to ensure the purity and yield of the final product . The production process is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benalaxyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenyl and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl and acetyl compounds.

Scientific Research Applications

Benalaxyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benalaxyl-M: The more active R-enantiomer of this compound.

Metalaxyl: Another phenylamide fungicide with a similar mode of action.

Oxadixyl: A phenylamide fungicide used for similar applications.

Uniqueness: this compound is unique due to its high efficacy against a broad spectrum of Oomycetes and its systemic action, which allows it to protect the entire plant . Compared to its analogs, this compound has a favorable pharmacokinetic profile, making it more effective at lower application rates .

Biological Activity

Benalaxyl is a systemic fungicide primarily used to control various fungal diseases in crops, particularly in tomatoes and ornamentals. It belongs to the class of acylamino acids and functions by inhibiting fungal cell growth. This article delves into the biological activity of this compound, examining its absorption, metabolism, degradation, and toxicity based on diverse research findings.

This compound acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. This mechanism effectively prevents the proliferation of fungal pathogens, making it an essential tool in agricultural pest management.

Absorption, Distribution, and Excretion

Studies have shown that this compound is rapidly absorbed and metabolized in rats. In a study involving Sprague-Dawley rats treated with a single oral dose of [^14C]this compound, the highest concentrations of radioactivity were found in the liver, large intestine, and kidneys within 72 hours post-administration. The following table summarizes the recovery of radioactivity in various tissues:

| Tissue | 0.5 h (ng equiv./g) | 72 h (ng equiv./g) | % of Administered Dose (72 h) |

|---|---|---|---|

| Blood | 238 | 28 | 0.36 |

| Liver | 8305 | 691 | 27.59 |

| Kidneys | 2736 | 101 | 3.78 |

| Lungs | 2401 | 36 | 1.08 |

| Stomach wall | 417 | 49 | 2.23 |

| Intestine wall | 497 | 184 | 6.87 |

This data indicates significant liver uptake, suggesting that the liver is a primary site for this compound metabolism and potential toxicity .

Toxicity Studies

Toxicological assessments have shown that this compound has variable effects depending on dosage and duration of exposure. For instance, chronic exposure in rats resulted in increased liver weights and alterations in enzyme activity related to oxidative stress markers . The acute oral toxicity (LD50) was reported at approximately 669 mg/kg for mice, indicating moderate toxicity levels .

Degradation Studies

This compound's environmental degradation has been studied extensively. Research indicates that its half-life can be significantly reduced when exposed to sunlight or catalyzed by nanoparticles like Fe-doped TiO2. The following table presents degradation data:

| Concentration (mg/L) | Peak Area (µv-sec) |

|---|---|

| 2 | 25431 |

| 1 | 12384 |

| 0.5 | 6355 |

| 0.1 | 1386 |

| 0.05 | 753 |

| 0.01 | 166 |

The results demonstrate that this compound can be effectively degraded under specific conditions, which is crucial for mitigating its environmental impact .

Case Studies

Case Study: Agricultural Application

In agricultural settings, this compound has been evaluated for its effectiveness against downy mildew in tomatoes. Field trials showed significant reductions in disease incidence when applied at recommended rates compared to untreated controls.

Case Study: Environmental Impact

A study focusing on wastewater irrigation revealed that this compound residues could be degraded more rapidly in the presence of sewage sludge, suggesting that microbial activity plays a role in its breakdown . This finding emphasizes the need for careful management of wastewater containing pesticide residues.

Properties

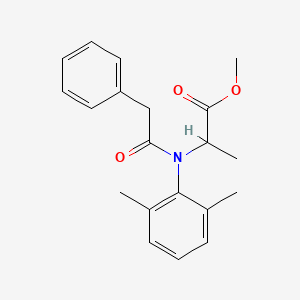

IUPAC Name |

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041619 | |

| Record name | Benalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71626-11-4 | |

| Record name | Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071626114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENALAXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18TH6NY90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.